3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine
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Overview
Description
3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a thiophene ring.
Introduction of the Sec-butyl Group: The sec-butyl group can be introduced via alkylation reactions. This involves the use of sec-butyl halides in the presence of a base to attach the sec-butyl group to the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions where the sec-butyl or thiophene groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Sec-butyl)-4-(phenyl)-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophene ring.
3-(Sec-butyl)-4-(furan-2-yl)-1h-pyrazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(Sec-butyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
5-butan-2-yl-4-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-7(2)10-9(11(12)14-13-10)8-5-4-6-15-8/h4-7H,3H2,1-2H3,(H3,12,13,14) |
InChI Key |
PNWRPGISRIXTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=NN1)N)C2=CC=CS2 |
Origin of Product |
United States |
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